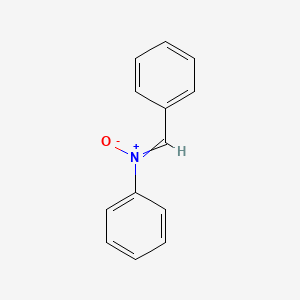

Diphenylnitrone

Description

Historical Context and Evolution of Nitrone Chemistry

The chemistry of nitrones, the N-oxides of imines, dates back to the late 19th and early 20th centuries. wikipedia.org Early work focused on their synthesis, typically through the condensation of aldehydes and ketones with N-substituted hydroxylamines or the oxidation of secondary hydroxylamines. wikipedia.org For many years, nitrones were primarily of academic interest.

A paradigm shift occurred in the 1960s with the seminal work of Rolf Huisgen on 1,3-dipolar cycloaddition reactions. wikipedia.org Huisgen systematically investigated the reactions of 1,3-dipoles—a class of molecules that includes nitrones—with unsaturated systems (dipolarophiles) to form five-membered rings. wikipedia.orgchesci.com This research established the [3+2] cycloaddition as a powerful and versatile method for heterocycle synthesis and framed the theoretical principles that govern these transformations. wikipedia.org Since this foundational work, nitrone chemistry has evolved significantly, with modern advancements focusing on stereocontrol, catalytic asymmetric variants, and applications in the total synthesis of complex natural products and pharmaceuticals. jst.go.jpresearchgate.net

Significance of Diphenylnitrone as a Model 1,3-Dipole

A 1,3-dipole is a molecule with a three-atom, four-π-electron system that can be represented by a zwitterionic resonance structure, with formal positive and negative charges located on atoms in a 1,3-relationship. chesci.comwikipedia.org Nitrones are classic examples of "allyl-type" 1,3-dipoles, where the π-electrons are delocalized over a carbon-nitrogen-oxygen framework. mdpi.com

Within this class, C,N-Diphenylnitrone stands out as a prototypical or model compound for several reasons. scispace.com Its two phenyl groups confer significant stability, making it a readily available, crystalline solid that is easy to handle and store. Its reactions are generally clean and predictable, providing a reliable platform for studying the fundamental principles of 1,3-dipolar cycloadditions. scispace.com Extensive investigations using X-ray diffraction, NMR spectroscopy, and theoretical calculations have confirmed that this compound exists predominantly in the more stable Z-geometry, which is crucial for predicting the stereochemical outcome of its cycloaddition reactions. scispace.com This wealth of structural and reactivity data has cemented its status as a benchmark for exploring new reaction conditions, catalysts, and dipolarophiles.

Fundamental Reactivity Principles of this compound: An Overview

The reactivity of this compound is dominated by its 1,3-dipolar nature. The primary and most widely exploited reaction is the [3+2] cycloaddition with a dipolarophile, typically an alkene or alkyne, to yield a five-membered heterocyclic ring. wikipedia.org When reacting with an alkene, the product is a saturated isoxazolidine (B1194047) ring. This reaction is a concerted, pericyclic process that proceeds through a highly ordered transition state, leading to a high degree of stereospecificity where the stereochemistry of the alkene is retained in the product. wikipedia.org

Beyond cycloadditions, this compound has other important modes of reactivity. The carbon atom of the nitrone function is electrophilic and can be attacked by nucleophiles. wikipedia.org Another critical application is its use as a "spin trap." wikipedia.orgmdpi.com Highly reactive, short-lived free radicals can add to the C=N double bond of this compound to form a more stable and persistent nitroxide radical adduct. wikipedia.org This adduct can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy, allowing for the indirect identification of the original transient radical. wikipedia.orgmdpi.com

The rates and regioselectivity of 1,3-dipolar cycloadditions are effectively explained by Frontier Molecular Orbital (FMO) theory. mdpi.comnih.gov This theory posits that the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgwuxibiology.com The smaller the energy gap (ΔE) between the interacting orbitals, the faster the reaction.

1,3-dipolar cycloadditions are generally classified into three types based on the relative energies of the frontier orbitals: wikipedia.org

Type I: The reaction is controlled by the HOMO(dipole) - LUMO(dipolarophile) interaction. This is typical for nucleophilic dipoles reacting with electron-poor dipolarophiles.

Type II: Both the HOMO(dipole) - LUMO(dipolarophile) and LUMO(dipole) - HOMO(dipolarophile) energy gaps are similar in magnitude, and both interactions contribute to the transition state stabilization. Nitrones, including this compound, are often classified as Type II or "ambiphilic" dipoles. wikipedia.org

Type III: The reaction is dominated by the LUMO(dipole) - HOMO(dipolarophile) interaction, characteristic of electrophilic dipoles and electron-rich dipolarophiles.

The ambiphilic nature of this compound means it can react efficiently with both electron-rich and electron-deficient alkenes. With an electron-deficient alkene (low-energy LUMO), the HOMO(nitrone)-LUMO(alkene) interaction dominates. Conversely, with an electron-rich alkene (high-energy HOMO), the LUMO(nitrone)-HOMO(alkene) interaction becomes more significant. This dual reactivity enhances its synthetic utility.

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for this compound and Representative Dipolarophiles This table presents illustrative data calculated using Density Functional Theory (DFT) methods. Actual values can vary with the computational method and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | Type |

|---|---|---|---|

| Dipole | |||

| This compound | -6.1 | -1.5 | Type II |

| Dipolarophiles | |||

| Ethylene (Neutral) | -10.5 | 2.3 | Alkene |

| Styrene (Neutral/Slightly Rich) | -8.8 | -0.2 | Alkene |

| Methyl Acrylate (Electron-Poor) | -11.1 | -0.7 | Alkene |

| Ethyl Vinyl Ether (Electron-Rich) | -9.3 | 2.1 | Alkene |

Data sourced and adapted from computational chemistry literature. wuxibiology.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Scope and Impact of this compound in Modern Synthetic Organic Chemistry

The impact of this compound and nitrone chemistry on modern organic synthesis is extensive. The primary contribution is providing a reliable and stereocontrolled route to highly functionalized isoxazolidines. jst.go.jp These five-membered heterocycles are not merely final products but serve as versatile synthetic intermediates. Reductive cleavage of the weak N-O bond in the isoxazolidine ring opens the structure to reveal 1,3-amino alcohols, which are crucial building blocks for alkaloids, amino acids, β-lactams, and other biologically active molecules. jst.go.jpresearchgate.net

The predictability of the 1,3-dipolar cycloaddition has made it a key strategy in the total synthesis of complex natural products. Furthermore, the development of catalytic, asymmetric versions of the nitrone cycloaddition has enabled the synthesis of enantiomerically pure heterocyclic compounds, which is of paramount importance in medicinal chemistry. jst.go.jp

Beyond synthesis, the role of this compound and its derivatives, such as α-(4-Pyridyl-1-oxide)-N-tert-butylnitrone (POBN) and α-Phenyl-N-tert-butylnitrone (PBN), as spin trapping agents is indispensable in the fields of chemistry, biology, and medicine. wikipedia.orgnih.gov They are used to detect and identify reactive oxygen species (ROS) and other transient radicals, helping to elucidate mechanisms of oxidative stress, enzyme function, and polymer degradation. wikipedia.orgscience.gov This dual utility in both constructing complex molecules and detecting reactive intermediates underscores the enduring importance of this compound in contemporary chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,1-diphenylmethanimine oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAUJQWDPKRESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Diphenylnitrone and Its Analogues

Catalytic Approaches to Diphenylnitrone Synthesis

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of this compound synthesis and its subsequent transformations. Both transition metal catalysts and organocatalysts have emerged as powerful tools for achieving these goals.

Transition Metal-Catalyzed Nitrone Formation

Transition metal catalysis, particularly employing rhodium and iridium complexes, has been instrumental in developing highly enantioselective 1,3-dipolar cycloaddition reactions involving nitrones. These methods often utilize chiral metal complexes to control the stereochemical outcome of the reaction, leading to the formation of complex heterocyclic structures with high precision.

Dirhodium catalysts, specifically chiral dirhodium(II,III) carboxamidates, have demonstrated significant efficacy in promoting the 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated aldehydes, such as methacrolein (B123484) acs.orgnih.govehu.eusorcid.org. These catalysts can enhance reaction rates and improve both regioselectivity and stereoselectivity compared to reactions performed in traditional solvents nih.gov. For instance, cationic dirhodium(II,III) carboxamidates have shown improved Lewis acidity, leading to better catalyst selectivities in these cycloaddition reactions nih.gov. Furthermore, rhodium Lewis acid-dipolarophile complexes have been characterized as intermediates in the enantioselective catalytic 1,3-dipolar cycloaddition of C,N-diphenylnitrone to methacrolein, achieving high enantiomeric excess (ee) gnauniversity.edu.in.

Table 1: Transition Metal-Catalyzed Nitrone Synthesis

| Catalyst System | Nitrones/Substrates | Reaction Type | Key Findings | Reference(s) |

| Dirhodium(II,III) carboxamidates | Nitrones, α,β-unsaturated aldehydes | 1,3-Dipolar Cycloaddition | High enantioselectivity (ee >90%), optimum regioselectivities, enhanced rates | acs.orgnih.govehu.eusorcid.org |

| Rhodium Lewis acid-dipolarophile complex | C,N-Diphenylnitrone, Methacrolein | 1,3-Dipolar Cycloaddition | High enantiomeric excess (ee) | gnauniversity.edu.in |

| Dirhodium tetrakis(triarylcyclopropane carboxylates) | Nitrones, Vinyldiazoacetates | [3+2]-Cycloaddition | High levels of asymmetric induction, formation of 2,5-dihydroisoxazoles | nih.gov |

Organocatalytic Methods for this compound Production

Organocatalysis offers an attractive alternative to metal catalysis, providing environmentally friendly, robust, and cost-effective routes to complex molecules uni-regensburg.de. In the context of nitrone chemistry, organocatalysts have been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions. Chiral imidazolidinones and chiral phosphoric acids (CPAs) have been utilized to catalyze the cycloaddition between nitrones and α,β-unsaturated aldehydes, yielding isoxazolidines with excellent stereochemical control researchgate.net. These reactions have reported high yields, often exceeding 96%, and impressive stereoselectivities, with diastereomeric ratios (dr) up to 20:1 and enantiomeric excesses (ee) up to 99% researchgate.net.

Table 2: Organocatalytic Nitrone Synthesis

| Organocatalyst | Nitrones/Substrates | Reaction Type | Key Findings | Reference(s) |

| Chiral Imidazolidinones | Nitrones, α,β-unsaturated aldehydes | 1,3-Dipolar Cycloaddition | High yields (up to 96%), excellent stereoselectivity (dr up to 20:1, ee up to 99%) | researchgate.net |

| Chiral Phosphoric Acid (CPA) | Cinnamaldehyde-derived N-aryl nitrones, 2-indolylmethanols | [3+3]-Cycloaddition | High yields (up to 96%), excellent stereoselectivity | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is paramount for developing sustainable chemical processes. Solvent-free and microwave-assisted techniques, along with the exploration of sustainable precursor routes, are key strategies in this endeavor.

Solvent-Free and Microwave-Assisted Nitrone Synthesis

Solvent-free and microwave-assisted organic synthesis represent powerful approaches for reducing environmental impact and enhancing reaction efficiency academie-sciences.frrsc.org. These methods often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods academie-sciences.frrsc.org.

Microwave irradiation, when coupled with solvent-free conditions, can activate reactions through specific dielectric heating mechanisms, particularly benefiting reactions with polar intermediates or transition states academie-sciences.fr. This approach has been successfully applied to various nitrone-based reactions, including 1,3-dipolar cycloadditions, leading to the formation of heterocyclic compounds in minutes with high yields researchgate.netresearchgate.netresearchgate.net. For example, the synthesis of spiro-(indoline-isoxazolidines) from α,N-diphenylnitrones has been achieved using microwave technology with improved regioselectivity researchgate.net. Similarly, solvent-free microwave-assisted condensation reactions, such as the synthesis of 1,3-diphenylpropenones (chalcones) using iodine-alumina as a catalyst, can be completed in under two minutes with excellent yields researchgate.net. Mechanochemical approaches, such as ball milling, have also shown promise as a solvent-free alternative, sometimes surpassing microwave-induced reactions in terms of reaction rate and yield researchgate.net.

Table 3: Green Chemistry Approaches (Solvent-Free/Microwave)

| Method | Catalyst/Reagent System | Reaction Type | Key Findings | Reference(s) |

| Solvent-free, Microwave irradiation | Iodine-alumina | Condensation | High yields (79-95%), reaction time < 2 minutes | researchgate.net |

| Solvent-free, Microwave irradiation | Various supported reagents/catalysts | Various organic reactions | Enhanced reaction rates, greater selectivity, ease of manipulation | academie-sciences.frrsc.org |

| Solvent-free, Microwave irradiation | Neat conditions | 1,3-Dipolar Cycloaddition | Reduced reaction times, maintained selectivity and yields | researchgate.net |

| Microwave technology | Not specified | Cycloaddition | Improved regioselectivity for spiro-(indoline-isoxazolidines) from diphenylnitrones | researchgate.net |

| Mechanochemistry (Ball milling) | Not specified | 1,3-Dipolar Cycloaddition | Accelerated reaction rate, improved yields (superior to solvent-free MW) | researchgate.net |

Sustainable Routes to this compound Precursors

The sustainability of chemical synthesis extends to the sourcing and preparation of starting materials. Developing routes to this compound precursors that utilize renewable feedstocks, minimize waste, and avoid hazardous reagents is crucial. While specific sustainable precursor routes for this compound itself are not extensively detailed in the provided snippets, the general principles of green chemistry advocate for the use of biomass-derived materials and atom-economical reactions researchgate.netrsc.org. Research into sustainable routes for various chemical precursors, such as those for polyurethanes, highlights the ongoing efforts to replace traditional, less environmentally friendly methods with greener alternatives rsc.org. The application of green chemistry principles, including prevention, atom economy, and the use of safer solvents and renewable feedstocks, is essential for the future of chemical synthesis researchgate.net.

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often requires precise control over chemo-, regio-, and stereoselectivity to obtain the desired molecular architectures. Advanced catalytic systems and reaction conditions are employed to achieve this control.

The 1,3-dipolar cycloaddition reaction of nitrones with various dipolarophiles can be highly chemo- and regioselective. For instance, the reaction of C,N-diarylnitrones with arylallenes has been reported to proceed with regioselectivity acs.org. Similarly, the cycloaddition of α,N-diphenylnitrones with electron-rich olefins has been achieved with high chemo-, stereo-, and regioselectivity, particularly when employing microwave technology researchgate.net. The synthesis of substituted spiro[oxindole-isoxazolidine] derivatives has been accomplished through the 1,3-dipolar cycloaddition of isatinketonitrone with maleimides, utilizing catalytic amounts of oxalic acid, which resulted in high yields and improved purity gnauniversity.edu.in.

Transition metal catalysts, such as dirhodium(II,III) carboxamidates, while primarily known for stereoselectivity, can also influence the regioselectivity of nitrone dipolar cycloaddition reactions, with their performance being solvent-dependent nih.gov. Chemo- and regioselective entry to nitrones themselves can be achieved through the catalytic oxidation of imines gnauniversity.edu.in.

Table 4: Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

| Substituted this compound Derivative | Reaction Type | Catalyst/Method | Selectivity Achieved | Key Findings | Reference(s) |

| α-(2-methoxyaryl)-N-aryl nitrones | 1,3-Dipolar Cycloaddition | Microwave technology | Chemo-, Stereo-, Regio- | Synthesis of spiro-(indoline-isoxazolidines) | researchgate.net |

| C,N-Diarylnitrones | Cycloaddition | Not specified | Regioselective | Reaction with arylallenes | acs.org |

| Isatinketonitrone | 1,3-Dipolar Cycloaddition | Catalytic oxalic acid | High chemo- & regioselective | Synthesis of fluoro-substituted spiro[oxindole-isoxazolidine] derivatives in high yields, improved purity | gnauniversity.edu.in |

| Nitrones | 1,3-Dipolar Cycloaddition | Dirhodium(II,III) carboxamidates | Optimum regioselectivity | Improved selectivity compared to other solvents | nih.gov |

Flow Chemistry Applications in this compound Preparation

Flow chemistry presents a paradigm shift in chemical synthesis, offering enhanced efficiency, improved safety, and greater scalability compared to traditional batch methods mdpi.commdpi.com. The precise control over reaction parameters, efficient heat and mass transfer, and the ability to handle reactive or hazardous intermediates make flow systems particularly advantageous for the synthesis of nitrones and their derivatives mdpi.com.

Photocatalytic Synthesis in Continuous Flow: A significant development in this area is the application of visible-light photocatalysis within continuous flow reactors for the carbamoylation of nitrones nih.govacs.org. This methodology employs readily available 4-amido-1,4-dihydropyridines as precursors for carbamoyl (B1232498) radicals. The continuous flow setup facilitates a rapid and scalable process, demonstrating high compatibility with complex molecular structures, including those found in amino acids and peptides. This approach maximizes synthetic potential and efficiency, leading to the preparation of valuable α-(N-hydroxy)amino amides nih.govacs.org.

Process Intensification and In Situ Generation: Flow chemistry enables process intensification through the in situ generation of reactive species. For example, nitrones can be generated instantaneously from oximes within a flow reactor for subsequent [3+2] cycloaddition reactions, yielding bicyclic isoxazolidines researchgate.net. This method is particularly beneficial for reactions requiring high temperatures, as flow reactors offer superior heat transfer capabilities, leading to improved reaction performance over batch processing researchgate.net. Furthermore, continuous flow variants have been developed for reactions involving nitrones, such as dipolar cycloadditions with nitroalkyne equivalents. These systems are designed to minimize the accumulation of potentially hazardous intermediates while achieving good yields and short residence times, thereby enhancing safety and efficiency nih.gov.

Synthesis of Analogues and Broader Applications: The utility of flow chemistry extends to the synthesis of various nitrone analogues. For instance, flow-based routes have been established for the synthesis of imatinib (B729) and its related compounds, requiring minimal manual intervention and effectively managing challenges like poor solubility of reaction components rsc.org. Generally, flow chemistry is recognized for its pivotal role in pharmaceutical chemistry, facilitating efficient synthesis of active pharmaceutical ingredients and offering improved safety profiles and streamlined scale-up processes mdpi.commdpi.com.

Table 2.4.1: Examples of Flow Chemistry Applications in Nitrone Synthesis

| Reaction Type/Application | Key Reagents/Conditions | Advantages in Flow | Reported Outcome/Scope | Citation(s) |

|---|---|---|---|---|

| Carbamoylation of Nitrones | 4-amido-1,4-dihydropyridines (precursors), visible light | Rapid, scalable, photocatalytic, efficient | Synthesis of α-(N-hydroxy)amino amides, high compatibility with complex structures | nih.govacs.org |

| In situ Nitrone Generation for Cycloaddition | Oximes, thermal conditions | Process intensification, enhanced performance over batch | Synthesis of bicyclic isoxazolidines | researchgate.net |

| Dipolar Cycloaddition | Nitroalkyne equivalents, nitrones | Minimizes hazardous intermediates, good yield, short residence time | Highly substituted 4-nitro-4-isoxazolines | nih.gov |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective synthetic methodologies for chiral nitrones and their analogues is paramount for accessing enantiomerically pure nitrogen-containing compounds, which are frequently found in biologically active molecules mdpi.comnih.govqu.edu.sa. Stereocontrol in nitrone chemistry can be achieved through several strategic approaches, including the utilization of chiral starting materials, the incorporation of chiral auxiliaries, and the employment of chiral catalysts.

Chiral Nitrones as Versatile Building Blocks: Chiral nitrones themselves serve as valuable synthons in asymmetric synthesis. For instance, nitrones derived from carbohydrate chiral pools have been employed in stereoselective Mannich-type additions with ketene (B1206846) silyl (B83357) acetals, facilitating the construction of chiral intermediates essential for natural product synthesis mdpi.comjst.go.jp. The inherent chirality within the nitrone structure plays a critical role in directing the stereochemical outcome of subsequent transformations.

Catalytic Asymmetric Transformations: A significant frontier in nitrone chemistry involves the design of catalytic systems for the enantioselective synthesis of chiral compounds utilizing nitrones.

Alkyne Additions: The field has seen the development of copper-catalyzed enantioselective alkyne additions to nitrones, often employing tunable axially chiral imidazole-based P,N-ligands nih.gov. This advanced strategy effectively addresses challenges related to reactivity and selectivity, enabling the streamlined synthesis of chiral propargyl N-hydroxylamines from a broad range of nitrones and alkynes nih.gov. These chiral hydroxylamine (B1172632) products are key precursors for diverse optically active nitrogen-containing compounds nih.gov.

1,3-Dipolar Cycloadditions: The 1,3-dipolar cycloaddition (1,3-DC) reaction between nitrones and alkenes or alkynes represents a powerful strategy for constructing chiral isoxazolidines and other heterocyclic scaffolds qu.edu.sapsu.edutandfonline.com. The stereoselectivity of these reactions is highly influenced by the chirality of both the nitrone and the dipolarophile, as well as the specific catalyst employed qu.edu.samdpi.com. A variety of chiral catalysts, including metal complexes (such as Cu(II) complexes with chiral ligands) and organocatalysts (including chiral phosphoric acids and chiral imidazolidinone salts), have been developed to achieve high levels of enantioselectivity and diastereoselectivity in these cycloaddition reactions psu.edutandfonline.comresearchgate.net. For example, Cu(II)-Salen complexes have demonstrated efficacy in mediating the enantioselective [3+2] cycloaddition of nitrones with electron-deficient dipolarophiles, with mechanistic studies suggesting an endo approach to the Re-face of the dipolarophile psu.edu. Additionally, nickel-catalyzed enantioselective cycloaddition reactions involving diphenyl nitrone have been reported for the synthesis of substituted pyrrolidines rsc.org.

Other Stereoselective Strategies: Advanced techniques such as "double asymmetric induction," which involves using both chiral nitrones and chiral dipolarophiles, or the strategic use of chiral auxiliaries, further enhance stereochemical control jst.go.jp. Moreover, methods for the regioselective synthesis of chiral nitrones, such as the decarboxylative oxidation of N-alkyl-α-amino acids, have been established, providing access to enantiomerically enriched nitrone precursors sci-hub.se.

Table 2.5.1: Strategies for Stereoselective Synthesis Involving Nitrones

| Strategy/Methodology | Key Features/Catalysts | Substrates/Reactions | Stereochemical Outcome | Citation(s) |

|---|---|---|---|---|

| Chiral Nitrones as Building Blocks | Carbohydrate-derived chiral nitrones | Mannich-type addition with ketene silyl acetals | Stereoselective formation of chiral intermediates | mdpi.comjst.go.jp |

| Cu-Catalyzed Alkyne Addition | Axially chiral imidazole-based P,N-ligands | Nitrones + terminal alkynes | Enantioselective C-C bond formation, chiral propargyl N-hydroxylamines | nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition (Alkenes) | Chiral metal complexes (e.g., Cu-Salen), Organocatalysts (e.g., CPA, imidazolidinones) | Nitrones + activated alkenes | High enantioselectivity (ee), diastereoselectivity (dr) | qu.edu.sapsu.edutandfonline.comresearchgate.net |

| Asymmetric 1,3-Dipolar Cycloaddition (Alkynes) | Chiral metal complexes | Nitrones + alkynes | Synthesis of chiral heterocycles | tandfonline.com |

| Synthesis of Chiral Nitrones | Decarboxylative oxidation of N-alkyl-α-amino acids | N-alkyl-α-amino acids | Regioselective synthesis of chiral nitrones | sci-hub.se |

| Double Asymmetric Induction | Chiral nitrones + chiral dipolarophiles | 1,3-DC reactions | Enhanced stereocontrol | jst.go.jp |

List of Compounds Mentioned:

4-amido-1,4-dihydropyridines

α-(N-hydroxy)amino amides

Bicyclic isoxazolidines

BINOL derivatives

Chiral this compound Analogues

Chiral isoxazolidines

Chiral nitrones

Chiral propargyl N-hydroxylamines

this compound

Enol ethers

Imatinib

N-alkyl-α-amino acids

Nitroalkyne equivalents

Nitroalkynes

Phosphorylated nitrones

Polyalkoxy Nitrones

Pyrrolidines

SPINOL

TADDOLs

Mechanistic Investigations of Diphenylnitrone Reactivity

Diphenylnitrone in 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. numberanalytics.com In these reactions, a 1,3-dipole, such as C,N-diphenylnitrone, reacts with a dipolarophile, typically an alkene or alkyne, in a concerted [π4s + π2s] process. numberanalytics.comorganic-chemistry.org This reaction is stereospecific, with the stereochemistry of the dipolarophile being retained in the product. scribd.com The versatility of this reaction makes it a cornerstone in the synthesis of complex molecules and natural products. core.ac.uk

The reaction of this compound with olefins and alkynes yields isoxazolidines and isoxazolines, respectively. The regioselectivity of these cycloadditions is governed by both electronic and steric factors. medcraveonline.com Frontier Molecular Orbital (FMO) theory is often used to predict the outcome. numberanalytics.commedcraveonline.com Generally, these reactions are under dipole-HOMO/dipolarophile-LUMO control (Sustmann Type I), particularly when the dipolarophile has electron-withdrawing groups. chesci.com This leads to the formation of 4-substituted isoxazolidines. However, with electron-donating groups on the dipolarophile, the interaction can shift to dipole-LUMO/dipolarophile-HOMO control (Sustmann Type III), favoring 5-substituted products. chesci.com

Stereoselectivity is also a key feature of these reactions. The concerted nature of the cycloaddition dictates a syn-addition with respect to the dipolarophile. scribd.com For instance, the reaction of C,N-diphenylnitrone with cis-alkenes gives syn-isoxazolidines, while trans-alkenes yield anti-isoxazolidines. The geometry of the nitrone itself, which predominantly exists as the Z-isomer, also influences the stereochemistry of the product. scispace.com

| Dipolarophile | Major Regioisomer | Controlling Factors |

| Electron-deficient olefins (e.g., methyl acrylate) | 4-substituted isoxazolidine (B1194047) | Dipole-HOMO/Dipolarophile-LUMO interaction chesci.com |

| Electron-rich olefins (e.g., vinyl ethers) | 5-substituted isoxazolidine | Dipole-LUMO/Dipolarophile-HOMO interaction chesci.com |

| Alkynes | Isoxazolines | Generally higher ionization potentials lead to more Type II behavior chesci.com |

| (Phenylsulfonyl)alkynes | Mixture of regioisomers | Electronic effects of the sulfonyl group acs.org |

While the 1,3-dipolar cycloaddition of nitrones is generally considered a concerted pericyclic reaction, the possibility of a stepwise mechanism involving a diradical or zwitterionic intermediate has been a subject of investigation. scribd.comcore.ac.uknih.govnumberanalytics.com For typical reactions with simple alkenes, computational studies support a concerted pathway. nih.govresearchgate.net The reaction's low sensitivity to solvent polarity and its high stereospecificity are strong indicators of a concerted process. scribd.com

However, evidence for stepwise mechanisms has been found in specific cases. mdpi.com Reactions involving highly reactive or electronically biased dipolarophiles, such as certain nitroalkenes or 1,3-dienes, may proceed through zwitterionic or diradicaloid intermediates. core.ac.ukmdpi.comd-nb.info For example, the reaction of C,N-diphenylnitrone with 1,1-dinitroethene (B14691783) is suggested to follow a stepwise path. mdpi.com Similarly, cycloadditions with 1,3-dienes can yield [4+3] cycloadducts, which are indicative of a stepwise mechanism involving diradical intermediates. core.ac.uk The nature of the solvent can also play a role; polar solvents may stabilize zwitterionic intermediates, favoring a stepwise pathway in reactions with certain heteroallenes like isocyanates. acs.org

| Reactants | Proposed Mechanism | Evidence |

| This compound + Ethene | Concerted nih.govresearchgate.net | Computational studies (DFT) nih.gov |

| This compound + 1,3-Dienes | Stepwise (diradical) core.ac.uk | Formation of [4+3] cycloadducts core.ac.uk |

| This compound + 1,1-Dinitroethene | Stepwise (zwitterionic) mdpi.com | Theoretical studies mdpi.com |

| Nitrones + Isocyanates | Concerted (nonpolar solvents), Stepwise (polar solvents) acs.org | DFT calculations showing solvent-dependent pathways acs.org |

The electronic and steric properties of the dipolarophile significantly influence the rate and selectivity of the cycloaddition. numberanalytics.comnumberanalytics.com

Electronic Effects: Electron-withdrawing groups on the dipolarophile, such as esters or nitriles, lower the energy of the LUMO, accelerating the reaction under normal electron demand (dipole-HOMO controlled). numberanalytics.com Conversely, electron-donating groups raise the HOMO energy, which can accelerate reactions under inverse electron demand (dipole-LUMO controlled). numberanalytics.com The regioselectivity is also heavily influenced by the electronic nature of the substituents. For instance, the reaction of C,N-diphenylnitrone with electron-deficient olefins typically yields the 4-substituted regioisomer due to the favorable interaction between the larger orbital coefficient on the nitrone's oxygen and the β-carbon of the alkene. chesci.comgrowingscience.com

Steric Effects: Steric hindrance can decrease the reaction rate and affect regioselectivity. numberanalytics.commdpi.com Bulky substituents on the dipolarophile can hinder the approach of the nitrone, sometimes favoring the formation of the less sterically congested regioisomer, even if it is electronically disfavored. mdpi.com In some cases, steric repulsion can override orbital control to determine the final product distribution. chesci.com For example, while monosubstituted alkenes react readily, trisubstituted olefins are more sluggish dipolarophiles. mdpi.com

This compound also undergoes cycloaddition reactions with dipolarophiles containing heteroatoms, such as isocyanates and ketenes. acs.org These reactions can lead to different types of heterocyclic products depending on which double bond of the heteroallene participates.

In the reaction with isocyanates, both the C=N and C=O bonds can act as the dipolarophile. acs.org Computational studies have shown that the reaction mechanism is highly dependent on the solvent. acs.org In the gas phase or nonpolar solvents, the reaction proceeds through a concerted mechanism. acs.org However, in polar solvents like dichloromethane (B109758) or acetonitrile, a stepwise mechanism involving a zwitterionic intermediate is favored. acs.org This intermediate arises from the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate. acs.org

Reactions with ketenes, such as dimethylketene, can also be complex, sometimes leading to 1:1 and 2:1 adducts. acs.org The initial cycloaddition can be followed by rearrangements or further reactions. acs.org

Intramolecular 1,3-dipolar cycloadditions (IMDC) of nitrones are a powerful strategy for the synthesis of fused and bridged bicyclic systems. In these reactions, the nitrone and the dipolarophile (an alkene or alkyne) are part of the same molecule, connected by a tether. The stereochemical outcome of these reactions is often high due to the conformational constraints of the transition state.

The length and nature of the tether connecting the this compound moiety to the dipolarophile are crucial in determining the feasibility and outcome of the reaction. These reactions typically proceed via well-defined, chair-like or boat-like transition states, leading to the formation of complex polycyclic structures with high stereoselectivity. This methodology has been applied to the synthesis of various natural products and biologically active compounds.

The development of catalytic asymmetric 1,3-dipolar cycloadditions of nitrones represents a significant advancement, allowing for the synthesis of enantioenriched isoxazolidines. acs.org These reactions typically employ a chiral Lewis acid catalyst that coordinates to the nitrone, creating a chiral environment that directs the approach of the dipolarophile.

Various chiral metal complexes, including those of aluminum, copper, and titanium, have been successfully used as catalysts. acs.orgresearchgate.netkaust.edu.sacapes.gov.br For example, chiral BINOL-AlMe complexes have been shown to effectively catalyze the reaction between aromatic nitrones and vinyl ethers, affording the exo-isoxazolidines with high diastereoselectivity and enantioselectivity (up to >90% de and 97% ee). acs.orgresearchgate.net The catalyst activates the nitrone, lowering its LUMO energy and facilitating an inverse-electron-demand cycloaddition. acs.org The stereochemical outcome is rationalized by the formation of a catalyst-nitrone intermediate that sterically blocks one face of the nitrone, leading to a facial-selective attack by the alkene. acs.org

| Catalyst System | Dipolarophile | Typical Outcome |

| 3,3'-Diaryl-BINOL-AlMe | Vinyl ethers | High exo-diastereoselectivity, high enantioselectivity acs.orgresearchgate.net |

| Copper(II)-3-(2-naphthyl)-L-alanine amide complex | Acryloylpyrazoles | High yields, excellent enantioselectivity capes.gov.br |

| Chiral Ti(IV) complexes | tert-Butyl vinyl ether | Enantioselective cycloaddition kaust.edu.sa |

| Chiral B(III) complexes | tert-Butyl vinyl ether | Enantioselective cycloaddition kaust.edu.sa |

Reactivity with Olefins and Alkynes: Regioselectivity and Stereoselectivity

Nucleophilic and Electrophilic Reactions of this compound

Beyond its role in radical trapping, this compound can undergo both nucleophilic and electrophilic reactions, expanding its synthetic utility.

Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles that can add to the electrophilic carbon of the nitrone's C=N double bond. saskoer.canptel.ac.in The reaction of organometallic reagents with nitrones provides a pathway to synthesize N,N-disubstituted hydroxylamines.

For example, the addition of catalytically generated zinc acetylides to N-phenyl nitrones, accelerated by silyl (B83357) triflates, yields propargyl N-hydroxylamines. richmond.edu In these reactions, the organometallic reagent adds to the nitrone, and the resulting intermediate is subsequently protonated during workup to give the hydroxylamine (B1172632) product. The use of Lewis acids can influence the course of these reactions. researchgate.net For instance, in the reaction of reductively activated [Mn(CO)₃(η⁴-C₆H₆)]⁻ with N-α-diphenyl nitrone, the presence of BF₃ induces nucleophilic addition. researchgate.netacs.org

| Organometallic Reagent | Nitrone | Additive | Product | Reference |

|---|---|---|---|---|

| Zinc Acetylides | N-phenyl nitrones | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) | Propargyl N-hydroxylamines | richmond.edu |

| [Mn(CO)₃(η⁴-C₆H₆)]⁻ | N-α-diphenyl nitrone | BF₃ | [Mn(CO)₃{η⁵-C₆H₆CHPhN(Ph)O·BF₃}]⁻ | researchgate.netacs.org |

This compound and its adducts can undergo various rearrangements and fragmentation reactions. For instance, the thermal rearrangement of isoxazolidines, which can be formed from the cycloaddition of this compound with alkenes, is a known process. core.ac.uk Quantum-chemical calculations have shown that in the reaction of (Z)-C,N-diphenylnitrone with certain dienes, a [3+4] adduct can be formed through the rearrangement of an initially formed [3+2] cycloadduct. nih.gov

The reaction of α,N-diphenylnitrone with formic acid leads to a reductive process that includes the introduction of a hydroxyl group onto the ortho position of the N-phenyl ring. jst.go.jp Fragmentation reactions are also observed in the mass spectrometric analysis of this compound derivatives. youtube.comscripps.edulibretexts.org The reaction of N,α-diphenylnitrone with acetic anhydride (B1165640) can also lead to rearrangement products. researchgate.net

Oxidation and Reduction Pathways of this compound

The nitrone functionality in this compound can be both oxidized and reduced.

Oxidation:

The oxidation of N,α-diphenylnitrones has been studied using various oxidizing agents, often leading to the formation of benzaldehyde (B42025) and nitrosobenzene (B162901) as the primary products. researchgate.netjournalofscience.org Kinetic studies of the oxidation of N,α-diphenylnitrones by reagents like imidazolium (B1220033) dichromate (IDC) and pyrazolinium dichromate have shown that the reactions are typically first order with respect to both the nitrone and the oxidant. researchgate.netjournalofscience.orgsci-hub.se The reaction rate is often influenced by the acidity of the medium and the nature of substituents on the aromatic rings. asianpubs.orgresearchgate.net For example, electron-releasing substituents generally increase the rate of oxidation, while electron-withdrawing groups decrease it. asianpubs.orgresearchgate.netresearchgate.net

| Oxidizing Agent | Catalyst/Medium | Key Findings | Reference |

|---|---|---|---|

| Imidazolium dichromate (IDC) | Oxalic acid / aq. DMF | First order in [nitrone], [IDC], and [oxalic acid]. Rate increases with [H+]. | researchgate.net |

| Pyridinium fluorochromate (PFC) | Aqueous DMF | Electron-releasing groups accelerate the rate, while electron-withdrawing groups retard it. | asianpubs.org |

| Pyrazolinium dichromate | Aqueous DMSO | First order in [oxidant] and [nitrone]. Fractional order in [H+]. | journalofscience.org |

Reduction:

The reduction of the nitrone group can also be achieved. As mentioned earlier, reaction with formic acid results in a reduction of the nitrone. jst.go.jp

Selective Oxidation Reactions of the Nitrone Moiety

The oxidation of the nitrone functional group in α,N-diphenylnitrone and related compounds can lead to various products depending on the oxidant and reaction conditions. While the nitrone itself is an oxidized form of an imine, further oxidation can occur at the α-carbon or through rearrangement pathways.

One common method for the preparation of nitrones involves the oxidation of N,N-disubstituted hydroxylamines. arkat-usa.orgwikipedia.org For instance, the oxidation of N,N-dicyclohexylhydroxylamine using N-t-butylbenzenesulfinimidoyl chloride and DBU proceeds smoothly at low temperatures to yield the corresponding ketonitrone. arkat-usa.org Yellow mercuric oxide is also a frequently used, albeit toxic, reagent for this transformation under mild conditions. arkat-usa.orgwikipedia.org

The oxidation of imines can also serve as a route to nitrones, though selectivity can be a challenge as oxaziridines, amides, and other rearranged products may also form. mdpi.com The use of methyltrioxorhenium (MTO) as a catalyst with urea (B33335) hydrogen peroxide (UHP) as the oxidant has been shown to selectively produce nitrones from a variety of imines. mdpi.com The choice of solvent plays a crucial role in directing the reaction towards nitrone formation, with methanol (B129727) often favoring this outcome. mdpi.com For example, the oxidation of C-phenyl,N-alkyl imines in methanol with the MTO/UHP system yields the corresponding nitrones with high selectivity. mdpi.com

In some cases, the oxidation of the nitrone itself can lead to different products. For example, the oxidation of α,α-diphenyl nitrone has been reported to form a C,O-bonded dimer. researchgate.net

Table 1: Selective Oxidation Reactions Leading to or from Nitrones

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N,N-dicyclohexylhydroxylamine | N-t-butylbenzenesulfinimidoyl chloride, DBU | N-cyclohexylidene-N-cyclohexylamine N-oxide | 86 | arkat-usa.org |

| C-phenyl,N-alkyl imines | MTO, UHP, MeOH | Corresponding nitrones | High selectivity | mdpi.com |

Controlled Reduction of this compound to Hydroxylamines and Amines

The reduction of nitrones can be controlled to yield either N,N-disubstituted hydroxylamines or primary amines, depending on the reducing agent and reaction conditions. This reactivity is analogous to the reduction of carbonyl compounds.

Nitrones can be hydrolyzed to the corresponding carbonyl compound and an N-hydroxylamine. wikipedia.org The reduction of nitrones can also be achieved using various reducing agents. For instance, complex hydrides like sodium cyanoborohydride can reduce oximes and related compounds to hydroxylamines. mdpi.com

Further reduction of the hydroxylamine intermediate leads to the formation of a primary amine. This is a common strategy in organic synthesis. For example, nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org This process involves the initial formation of an imine anion, which is then further reduced. libretexts.org Catalytic hydrogenation, using catalysts such as palladium or nickel, is another effective method for this transformation. youtube.com

The controlled reduction of amides, which can be seen as related structures, also highlights the possibility of selective transformations. Depending on the hydrosilane and solvent used, either the C-O or C-N bond in an amide can be selectively cleaved. organic-chemistry.org

Table 2: Reagents for the Reduction of Nitriles and Related Compounds

| Functional Group | Reducing Agent | Product | Reference |

|---|---|---|---|

| Nitrile | Lithium aluminum hydride | Primary amine | youtube.comlibretexts.org |

| Nitrile | H₂/Pd or Ni | Primary amine | youtube.com |

Photochemical and Photoredox Reactivity of this compound

Photoisomerization Studies

Upon irradiation with UV light, α,N-diphenylnitrone undergoes photoisomerization to form α,N-diphenyloxazirane. researchgate.netresearchgate.netacs.org This reaction, typically carried out at 3130 Å, has been confirmed through various spectroscopic methods, including iodometry, ultraviolet, and infrared spectroscopy. researchgate.netresearchgate.net The quantum yields for this process have been determined in solvents like cyclohexane (B81311) and ethanol. researchgate.net

Computational studies have provided deeper insights into the mechanism of this photochemical transformation. researchgate.net Photoexcitation of the nitrone populates the first excited singlet state (S₁). researchgate.netresearchgate.net From this excited state, the molecule can relax to a conical intersection with the ground state (S₀), leading to the formation of the oxazirane. researchgate.net This process involves an oxygen-atom rearrangement. researchgate.net

In addition to isomerization to oxazirane, cis-trans isomerization can also occur from the excited triplet state of the nitrone. researchgate.net This pathway can be sensitized by compounds like eosine and uranine. researchgate.net The thermal isomerization of related nitrones has also been studied, with activation energies determined for the cis-to-trans conversion. researchgate.net For example, the thermal cis → trans isomerization of α-cyano-α-phenyl-N-phenylnitrone in butanol solution has an activation energy of 24.6 kcal/mol. researchgate.net

The photochemical rearrangement of nitrones to oxaziridines is a general reaction and has been compared to the photochemical rearrangement of azoxybenzene (B3421426) to 2-hydroxyazobenzene. capes.gov.br

Table 3: Photochemical and Thermal Isomerization Data for Nitrones

| Compound | Condition | Product(s) | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| α,N-diphenylnitrone | Irradiation at 3130 Å | α,N-diphenyloxazirane | N/A | researchgate.netresearchgate.net |

| α,N-diphenylnitrone | Eosine/Uranine sensitization | cis-trans isomerization | N/A | researchgate.net |

This compound in Photoredox Catalytic Cycles

Photoredox catalysis utilizes light energy to drive redox reactions, offering a sustainable approach for organic synthesis. usp.br This field often employs transition metal complexes (e.g., ruthenium, iridium) or organic dyes as photocatalysts. usp.brbeilstein-journals.org These catalysts, upon photoexcitation, can engage in single electron transfer (SET) processes, acting as either an oxidant or a reductant. usp.br

While direct participation of this compound as a primary photocatalyst is less common, its derivatives and related structures are relevant in photoredox cycles. For instance, N-arylphenothiazines have been developed as potent organic photoredox catalysts due to their strong electron-donating properties. beilstein-journals.org These catalysts can be finely tuned by introducing different substituents to modulate their electrochemical and absorbance characteristics. beilstein-journals.org

The fundamental principle of photoredox catalysis involves the photoexcited catalyst initiating an electron transfer with a substrate. usp.br For example, in an oxidative quenching cycle, the excited photocatalyst accepts an electron from a substrate, generating a radical cation. In a reductive quenching cycle, the excited catalyst donates an electron, forming a radical anion. usp.br

This compound can act as a spin trap in photoredox reactions, but its direct role within the primary catalytic cycle is a subject of ongoing research. The reactivity of the nitrone functional group, particularly its ability to undergo reduction, suggests potential for its involvement in photoredox processes, for example, by acting as an electron acceptor. Visible-light photoredox catalysis has been shown to cleave C–O bonds in diaryl ethers by merging it with Lewis acid catalysis, a process that involves the generation of an aryl carboxylic radical. nih.gov

Strategic Applications of Diphenylnitrone in Organic Synthesis

Diphenylnitrone as a Versatile Synthon for Heterocycle Construction

The 1,3-dipolar cycloaddition reaction is a cornerstone of modern organic synthesis for constructing five-membered heterocycles. Nitrones, as a class of 1,3-dipoles, are particularly valuable in this regard, and this compound serves as a widely studied and effective synthon for generating a variety of nitrogen-containing heterocyclic scaffolds.

Synthesis of Isoxazolidines and Pyrrolidines from this compound Adducts

This compound readily undergoes [3+2] cycloaddition reactions with a diverse array of unsaturated compounds, most commonly alkenes and their derivatives, to form isoxazolidines mdpi.comzenodo.orgresearchgate.net. These reactions are typically characterized by high regioselectivity and stereoselectivity, which can be influenced by the nature of the dipolarophile and the reaction conditions mdpi.comzenodo.orgresearchgate.netclockss.orgresearchgate.net. The resulting isoxazolidine (B1194047) ring systems often serve as valuable intermediates, which can be further manipulated to access other nitrogen-containing heterocycles, including pyrrolidines, through subsequent transformations such as reduction and ring-opening researchgate.net.

For instance, the cycloaddition of this compound with α-methylene-γ-butyrolactones yields 5-spirosubstituted isoxazolidines with significant diastereoselectivity mdpi.com. Similarly, reactions with α-methylene-γ-butyrolactones and itaconic anhydride (B1165640) have been shown to produce spirocyclic isoxazolidines with complete regioselectivity and stereospecificity clockss.org. The reaction of this compound with maleimides also leads to the formation of isoxazolidines, often yielding mixtures of cis and trans diastereoisomers researchgate.netresearchgate.net. Furthermore, the reaction with electron-deficient alkenes like nitroethene or vinyl ethers proceeds efficiently, with potential for asymmetric induction when employing chiral catalysts or auxiliaries researchgate.netosi.lvacs.orgjst.go.jp.

Table 1: Representative this compound-Mediated Heterocycle Synthesis via 1,3-Dipolar Cycloaddition

| Dipolarophile (Alkene/Alkyne) | Nitrone Component | Product Type | Key Features/Conditions | Citation |

| α-methylene-γ-butyrolactone | This compound | Isoxazolidine | 5-spirosubstituted, diastereoselective | mdpi.com |

| 3-methylenedihydro-(3H)-furan-2-one | This compound | Spiro-isoxazolidine | Regioselective, stereospecific | clockss.org |

| N-aryl substituted maleimide | This compound | Isoxazolidine | Diastereoselective, cis/trans isomers | researchgate.net, researchgate.net |

| Nitroethene | This compound | Isoxazolidine | Au(III)-catalyzed, stepwise mechanism possible | osi.lv, researchgate.net |

| tert-Butyl vinyl ether | This compound | Isoxazolidine | Chiral catalysts, enantioselective synthesis possible | acs.org, jst.go.jp |

Formation of Nitrogen-Containing Heterocycles via Tandem Reactions

Tandem reactions, which involve multiple chemical transformations occurring sequentially in a single operation, are highly efficient for constructing complex molecular architectures, including nitrogen-containing heterocycles mdpi.com. Nitrones, in general, are recognized as valuable participants in such cascade sequences, enabling the formation of diverse heterocyclic frameworks mdpi.comacs.orgrsc.org. These reactions often leverage the inherent reactivity of the nitrone moiety to undergo cycloadditions or other transformations that can be integrated into multi-step, one-pot synthetic strategies. While specific documented examples detailing the use of this compound in tandem reactions for heterocycle synthesis were not extensively detailed in the provided search results, its established role as a versatile 1,3-dipole in cycloaddition reactions suggests its potential applicability in tandem reaction sequences designed for heterocycle construction.

This compound in the Synthesis of Chiral Amino Acids and Derivatives

The ability to control stereochemistry is paramount in the synthesis of biologically active molecules, including amino acids. This compound can be effectively employed in asymmetric synthesis strategies to generate chiral amino acid derivatives and precursors. This is typically achieved by utilizing chiral auxiliaries or chiral catalysts that direct the stereochemical outcome of the 1,3-dipolar cycloaddition reaction acs.orgtandfonline.comresearchgate.net.

For instance, the cycloaddition of this compound with vinyl ethers in the presence of chiral Lewis acids, such as chiral B(III) complexes, can lead to the formation of chiral isoxazolidines with high enantioselectivity tandfonline.com. Similarly, the reaction of nitrones (including this compound) with ketene (B1206846) silyl (B83357) acetals, catalyzed by chiral titanium complexes, has proven to be a robust method for the asymmetric synthesis of β-amino acid derivatives and key intermediates for β-lactam antibiotics acs.orgresearchgate.net. These methodologies allow for the precise control over the configuration of newly formed stereocenters, providing access to enantiomerically enriched compounds.

Table 2: this compound in Asymmetric Synthesis of Amino Acid Derivatives

| Nitrone Component | Dipolarophile/Reactant | Chiral Inducer/Catalyst | Product Type | Key Features/Selectivity | Citation |

| This compound | tert-Butyl vinyl ether | Chiral B(III) complexes | Chiral Isoxazolidine | Enantioselective | tandfonline.com |

| Nitrone (general) | Ketene silyl acetal | Chiral Ti complexes | Chiral β-amino acid deriv. | Diastereoselective, enantioselective | researchgate.net, acs.org |

Utilization of this compound in Polymer Chemistry and Functional Materials Synthesis

This compound and its derivatives find applications in polymer chemistry, contributing to the synthesis of advanced polymer architectures and the development of functional materials.

This compound-Derived Monomers for Advanced Polymer Architectures

The role of this compound in polymer synthesis often involves its use as a precursor for monomers or as an additive that influences polymerization characteristics. For example, derivatives such as α-ethoxycarbonyl-N,α-diphenylnitrone, synthesized from ethyl α-bromophenylacetate, can be utilized in monomer synthesis sigmaaldrich.com. Furthermore, this compound has been observed to affect polymerization processes, influencing polymer characteristics and molecular mass researchgate.net. Its incorporation into polymer-bound catalytic systems or functional materials has also been suggested, hinting at its utility in creating specialized polymeric structures researchgate.net.

Table 3: this compound in Polymer Chemistry Applications

| Role of this compound | Application/Context | Key Features | Citation |

| Monomer Precursor | Synthesis of α-ethoxycarbonyl-N,α-diphenylnitrone | Used in the synthesis of monomers for polymers | sigmaaldrich.com |

| Polymerization Agent | Polymer synthesis | Influences polymerization and molecular mass characteristics | researchgate.net |

| Functional Component | Polymer-bound catalysts/materials | Incorporation into functional materials | researchgate.net |

Surface Modification and Grafting using this compound Reactivity

While general techniques for polymer surface modification and grafting, such as chemical grafting, "grafting to," and "grafting from" methods, are well-established sigmaaldrich.comscitechnol.comnumberanalytics.comrsc.org, the specific application of this compound in these processes was not explicitly detailed in the provided search results. The inherent reactivity of the nitrone functional group, particularly its ability to undergo cycloaddition reactions, presents a potential avenue for surface functionalization or the grafting of polymer chains. This reactivity could be leveraged to covalently attach this compound or its derivatives to surfaces, thereby introducing specific chemical properties or acting as initiation sites for further polymerization. However, concrete examples of this compound being utilized for surface modification or grafting were not found within the scope of the provided search results.

Compound List:

this compound

Isoxazolidines

Pyrrolidines

Chiral Amino Acids

Monomers

Polymers

α-methylene-γ-butyrolactone

3-methylenedihydro-(3H)-furan-2-one

Itaconic anhydride

Nitroethene

tert-Butyl vinyl ether

Maleimides

Ethyl α-bromophenylacetate

α-ethoxycarbonyl-N,α-diphenylnitrone

This compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of complex chemical systems held together by non-covalent interactions, leading to the formation of organized structures wikipedia.org. Self-assembly, a key process in this field, involves the spontaneous organization of components into ordered structures without external direction researchgate.net. While this compound itself is not a common building block in extensively studied supramolecular systems, related nitrone-containing molecules have been explored for their self-assembly properties.

Design of Self-Assembled Systems Incorporating this compound Units

The design of self-assembled systems relies on the precise arrangement of molecular building blocks driven by specific non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects researchgate.netmdpi.commdpi.com. While direct examples of this compound units being strategically designed into supramolecular assemblies are scarce, research into nitrone-based organogels provides a relevant precedent.

One study describes a "reactive nitrone-based organogel" that self-assembles from its constituents in chloroform (B151607) rsc.orgrsc.org. In this system, a nitrone derivative acts as the primary gelator, forming a stiff gel through dynamic self-assembly. The proposed assembly mechanism involves π–π stacking between nitrone molecules, potentially stabilized by hydrogen bonding interactions, drawing parallels from crystal structures of similar nitrones rsc.orgrsc.org. This work demonstrates that nitrone functionalities can indeed participate in self-assembly processes to create ordered supramolecular structures. However, specific research detailing the deliberate design of self-assembled systems incorporating this compound units as key structural components for targeted supramolecular functions is not widely reported in the literature reviewed. The design principles for self-assembly often involve tailoring molecular shape, polarity, and the nature of intermolecular interactions to achieve desired architectures core.ac.ukrsc.org. Applying these principles to this compound would require functionalization that promotes specific non-covalent interactions leading to stable, ordered assemblies.

Host-Guest Interactions Involving this compound Scaffolds

Host-guest chemistry describes the recognition and binding of a "guest" molecule within the cavity of a "host" molecule, driven by non-covalent interactions wikipedia.org. While supramolecular hosts like cyclodextrins, cucurbiturils, and calixarenes are well-established for their host-guest capabilities wikipedia.orgmdpi.commdpi.com, this compound is not commonly employed as a host scaffold in these interactions.

However, nitrones, in general, have been observed to participate in host-guest chemistry as reactants in catalyzed reactions. For instance, macrocyclic compounds such as cyclodextrins have been shown to catalyze the 1,3-dipolar cycloaddition reactions between various nitrones and alkenes frontiersin.org. In these cases, the cyclodextrin (B1172386) acts as the host, forming host-guest complexes with the nitrone reactants within its hydrophobic cavity. This encapsulation brings the reactants into close proximity and a favorable orientation, thereby accelerating the reaction and influencing its stereoselectivity frontiersin.orgresearchgate.net. This highlights that while nitrones can be guests or participants in host-guest systems, this compound has not been prominently featured as a primary host molecule or scaffold in the literature for such specific host-guest interactions.

Design and Synthesis of Diphenylnitrone Analogues and Mimics

Modifications of the Aromatic Rings: Electronic and Steric Effects

The reactivity and properties of the diphenylnitrone core can be precisely tuned by introducing substituents onto its C-phenyl or N-phenyl rings. These modifications exert influence through a combination of electronic (inductive and resonance) and steric effects, altering the molecule's behavior in chemical reactions. mdpi.comlibretexts.org

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). minia.edu.eg

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or alkyl groups (-CH₃) increase the electron density of the aromatic ring through resonance or hyperconjugation. mdpi.com This enhanced electron density on the nitrone system can increase its nucleophilicity and reactivity in certain reactions. For example, in strain-promoted alkyne-nitrone cycloaddition (SPANC) reactions, nitrones bearing electron-donating aromatic substituents have been shown to trigger effective drug liberation from prodrugs. acs.org The incorporation of methoxy groups onto a naphthyl-carbonyl nitrone analogue progressively accelerated decaging kinetics in a click-release system, suggesting an enhancement in reactivity. acs.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring, making the nitrone more electrophilic. minia.edu.egpitt.edu This generally increases the reactivity of the nitrone as a 1,3-dipole in cycloaddition reactions. mdpi.com In the context of SPANC-based click-release chemistry, nitrones with strong electron-withdrawing substituents have exhibited the fastest decaging kinetics. acs.org

Steric Effects: The size and spatial arrangement of substituents can hinder the approach of reactants, a phenomenon known as steric hindrance. This can influence reaction rates and selectivity.

In the design of nitrone-based probes, increasing the steric bulk around the reactive center can improve performance. rsc.org

Conversely, significant steric hindrance can dramatically reduce reactivity. acs.org A nitrone analogue featuring a bulky α-carbonyl tert-butyl group showed substantially reduced click reactivity. acs.org Similarly, the condensation reaction to form nitrones from ketones can be inhibited if the ketone substituents are overly bulky. wikipedia.org

The interplay of these effects is crucial in the rational design of this compound analogues for specific applications.

Table 1: Influence of Aromatic Ring Substituents on Nitrone Reactivity

| Substituent | Type | Predominant Effect | Impact on Reactivity | Example Application Context |

|---|---|---|---|---|

| Methoxy (-OCH₃) | EDG | Resonance (Donating) | Increases reactivity/kinetics in some systems acs.org | Click-release chemistry acs.org |

| Nitro (-NO₂) | EWG | Resonance (Withdrawing) | Increases reactivity toward electrophiles acs.org | Click-release chemistry acs.org |

| tert-Butyl | Bulky Group | Steric | Substantially reduces reactivity acs.org | Click-release chemistry acs.org |

| Methyl (-CH₃) | EDG | Inductive/Hyperconjugation | Mildly activating mdpi.com | General synthesis mdpi.com |

Chiral this compound Derivatives for Asymmetric Catalysis

The introduction of chirality into the this compound framework or, more commonly, the use of external chiral catalysts in reactions involving this compound, has become a powerful strategy for asymmetric synthesis. This approach is particularly prominent in 1,3-dipolar cycloaddition reactions to produce enantiomerically enriched heterocyclic compounds.

A successful strategy involves the use of chiral N,N'-dioxide ligands complexed with various metal ions (e.g., Co(II), Sc(III), Ni(II)) to form chiral Lewis acid catalysts. rsc.orgrsc.orgacs.org These C₂-symmetric ligands, often derived from readily available amino acids, create a well-defined chiral environment around the metal center. rsc.orgresearchgate.net When a nitrone, such as C,N-diphenylnitrone, coordinates to this complex, it becomes activated for cycloaddition with a dipolarophile. The chiral pocket of the catalyst then directs the approach of the reaction partner, leading to the preferential formation of one enantiomer of the product. acs.org

This methodology has been successfully applied to the asymmetric 1,3-dipolar cycloaddition of nitrones with various dipolarophiles, including methyleneindolinones and α,β-unsaturated aldehydes, to afford chiral spiroisoxazolidines and other complex structures. rsc.org These reactions often proceed with high yields and excellent levels of diastereoselectivity and enantioselectivity. rsc.orgacs.org

Table 2: Chiral N,N'-Dioxide/Metal Complexes in Asymmetric Nitrone Cycloadditions

| Metal Salt | Dipolarophile | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Co(BF₄)₂·6H₂O | Methyleneindolinone | Spiroisoxazolidine | up to 97 | >19:1 | up to 98 |

| Sc(OTf)₃ | 3-Alkenoyloxazolidin-2-one | Isoxazolidine (B1194047) | 99 | >20:1 | 99 |

| Ni(ClO₄)₂·6H₂O | 3-(2-Butenoyl)-1,3-oxazolidin-2-one | Isoxazolidine | 94 | >95:5 | 98 |

| Co(II) | Methyleneindolinone | Spiro-tropanyl oxindole | up to 99 | >20:1 | up to 99 |

Data compiled from studies on asymmetric cycloadditions catalyzed by chiral N,N'-dioxide–metal complexes. rsc.orgacs.org

Heteroaromatic and Aliphatic Analogues of this compound

Replacing one or both of the phenyl rings of this compound with heteroaromatic or aliphatic groups generates analogues with distinct chemical and physical properties. These modifications expand the synthetic utility of nitrones for creating a wider variety of complex molecules. researchgate.net

Heteroaromatic Analogues: The synthesis of nitrones where the C- or N-aryl group is a heterocycle (e.g., pyridine, quinoline, furan) is a common strategy in medicinal chemistry and materials science. researchgate.net Standard synthetic methods, such as the condensation of an N-substituted hydroxylamine (B1172632) with a heteroaromatic aldehyde or ketone, are often employed. researchgate.netorganic-chemistry.org These analogues participate in the typical reactions of nitrones, most notably 1,3-dipolar cycloadditions, providing access to a diverse range of complex heterocyclic frameworks. researchgate.net

Aliphatic Analogues: Aliphatic nitrones, where the carbon of the C=N bond is part of an alkyl or cycloalkyl group, are also synthetically valuable. nih.gov These are commonly synthesized via the oxidation of secondary amines or N-alkylhydroxylamines, or by the condensation of N-hydroxylamines with aliphatic aldehydes and ketones. organic-chemistry.org Phosphorylated aliphatic nitrones, such as 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO), have been developed as spin-trapping agents with improved stability for detecting free radicals. mdpi.com

Table 3: Examples of this compound Analogues

| Analogue Type | C-substituent | N-substituent | General Structure Example |

|---|---|---|---|

| Heteroaromatic | 2-Pyridyl | Phenyl | C₅H₄N-CH=N⁺(O⁻)-Ph |

| Heteroaromatic | Phenyl | 2-Quinolyl | Ph-CH=N⁺(O⁻)-C₉H₆N |

| Aliphatic (cyclic) | 5,5-Dimethyl-pyrrolinyl | (none - N is part of ring) | Cyclic structure of DMPO |

| Aliphatic (acyclic) | tert-Butyl | Phenyl | (CH₃)₃C-CH=N⁺(O⁻)-Ph |

This compound-Based Probes for Mechanistic Studies

This compound and its derivatives are utilized as versatile chemical probes for studying reaction mechanisms and detecting transient species. Their ability to undergo specific and rapid reactions, often accompanied by a measurable change in properties like fluorescence, makes them ideal for these applications. acs.orgnih.gov

A key application is in "click-release" chemistry, a type of bioorthogonal reaction used for controlled molecular release. acs.orgacs.org In one such system, a cyclooctyne (B158145) derivative is linked to a molecule of interest (a payload) via a carbamate (B1207046) tether. acs.org The introduction of a nitrone triggers a rapid strain-promoted alkyne-nitrone cycloaddition (SPANC). researchgate.netnih.gov This initial click reaction is followed by a spontaneous elimination step that cleaves the carbamate, releasing the payload. acs.org

To monitor such processes, fluorogenic probes have been designed. For instance, a coumarin (B35378) derivative (AMC) can be linked to a cyclooctyne (COT-AMC). This probe is non-fluorescent, but upon reaction with a nitrone, the click-release cascade liberates the highly fluorescent AMC molecule. The resulting increase in fluorescence provides a real-time signal to study the kinetics and efficiency of the release mechanism. acs.org The reactivity of these systems can be tuned through the electronic properties of the nitrone probe, as discussed in section 5.1. acs.orgresearchgate.net This allows for the development of a library of probes with different reaction rates for various experimental needs. acs.org

Table 4: this compound-Based Probes and Their Applications

| Probe System | Activation Mechanism | Signal Output | Application |

|---|---|---|---|

| Nitrone + COT-AMC | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) followed by elimination acs.org | Fluorescence turn-on acs.org | Real-time monitoring of click-release kinetics acs.org |

| Nitrone + Cyclooctyne-Prodrug | SPANC-triggered payload release acs.org | Release of active drug | Bioorthogonal prodrug activation acs.orgacs.org |

| DEPMPO / PPN | Free radical trapping (spin trapping) | Formation of a stable radical adduct | Detection of reactive oxygen species (ROS) by EPR spectroscopy mdpi.com |

Computational and Theoretical Investigations of Diphenylnitrone

Spectroscopic Property Prediction for Validation of Computational Models

The validation of computational models in chemistry is a critical step to ensure their reliability and accuracy. Spectroscopic techniques, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, provide experimental data that can be directly compared with theoretically predicted values. This comparison allows researchers to assess the performance of various computational methods and basis sets, thereby refining models for future predictions and elucidating molecular properties.

Infrared (IR) Spectroscopy

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict IR spectra. These calculations provide vibrational frequencies and intensities, which are then compared to experimental FT-IR spectra. A good agreement between predicted and observed vibrational modes, often within a small deviation after scaling the calculated frequencies, indicates the validity of the computational approach for describing the molecule's vibrational behavior sapub.orgresearchgate.netnih.govresearchgate.net. For instance, studies have shown that DFT calculations, when scaled appropriately, can accurately reproduce the characteristic absorption bands of functional groups, aiding in structural identification and validation nih.govresearchgate.net. The accuracy of these predictions is crucial, as IR spectroscopy is a powerful tool for identifying functional groups and understanding atom interconnectivity within the fingerprint region of the spectrum nih.gov.

UV-Visible (UV-Vis) Spectroscopy

Theoretical calculations, especially Time-Dependent Density Functional Theory (TD-DFT), are used to predict electronic absorption maximum wavelengths and oscillator strengths, which are then compared with experimental UV-Vis spectra. The choice of functional and basis set, as well as the consideration of solvent effects, significantly influences the accuracy of these predictions sapub.orgresearchgate.netrepositorioinstitucional.mx. Studies have demonstrated that TD-DFT calculations, particularly when accounting for solvent polarity, can provide results that closely match experimental absorption bands, thereby validating the computational model's ability to describe electronic transitions and charge transfer within molecules sapub.orgresearchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is another key area where computational methods are validated against experimental data. DFT calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, are used to compute shielding tensors and subsequently predict chemical shifts for nuclei like ¹H and ¹³C arxiv.orgnih.gov. Machine learning (ML) approaches, including Graph Neural Networks (GNNs), are also being developed to predict NMR spectra with high accuracy, often outperforming traditional DFT calculations after training on experimental data arxiv.orgnih.govarxiv.org. The validation process involves comparing predicted chemical shifts to experimentally observed values, with metrics like Mean Absolute Error (MAE) used to quantify the agreement. A low MAE indicates that the computational model effectively captures the electronic environment influencing the nuclei, thus validating its utility for structure elucidation and assignment arxiv.orgnih.gov.

Validation Metrics and Methodologies

The validation of computational spectroscopic predictions relies on quantitative comparisons with experimental results. Key metrics include:

Frequency Deviation: For IR spectra, the difference between scaled calculated wavenumbers and experimental values. A small deviation signifies good agreement sapub.orgresearchgate.net.

Wavelength/Energy Deviation: For UV-Vis spectra, the difference between calculated and experimental absorption maxima. TD-DFT calculations in solvent are often found to be more accurate than gas-phase predictions sapub.orgresearchgate.net.

Mean Absolute Error (MAE): For NMR spectra, this metric quantifies the average difference between predicted and experimental chemical shifts. Lower MAE values indicate better predictive accuracy arxiv.orgnih.gov.

Spectral Information Similarity Metric (SIS): Used to compare entire spectra, where higher values indicate better agreement arxiv.org.

Correlation Coefficients (R²): Used to assess the linear relationship between predicted and experimental data mdpi.com.

By employing these validation strategies, computational chemists can establish the reliability of theoretical models, enabling their use in predicting the spectroscopic properties of new or uncharacterized compounds, and gaining deeper insights into molecular structure and behavior.

Advanced Analytical and Spectroscopic Techniques for Mechanistic Elucidation in Diphenylnitrone Research

In-Situ Spectroscopic Monitoring of Diphenylnitrone Reactions (e.g., IR, NMR Flow)

In-situ spectroscopic monitoring allows for the real-time observation of chemical transformations as they occur in the reaction vessel, providing a wealth of kinetic and mechanistic data without the need for sample quenching or extraction. spectroscopyonline.combath.ac.uk This is particularly valuable for studying reactions involving reactive intermediates, which are common in this compound chemistry.

Infrared (IR) Spectroscopy: Continuous monitoring of a reaction mixture using in-situ IR spectroscopy can track the disappearance of reactant signals and the appearance of product signals. For instance, in a reaction where the N=O bond of a nitrone is reduced, the characteristic stretching frequency of this bond would decrease in intensity over time.